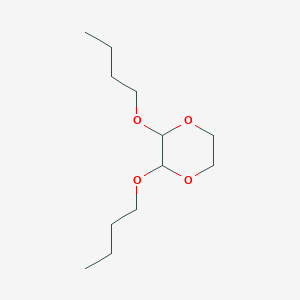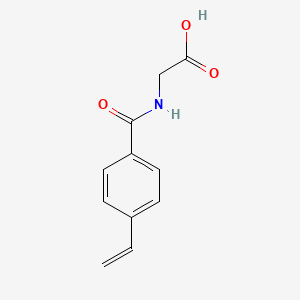
2,3-Dibutoxy-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibutoxy-1,4-dioxane is an organic compound with the molecular formula C12H24O4 It is a derivative of 1,4-dioxane, where two butoxy groups are substituted at the 2 and 3 positions of the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dibutoxy-1,4-dioxane can be synthesized through the Williamson ether synthesis. This method involves the reaction of 2,3-dihydroxy-1,4-dioxane with butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibutoxy-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
2,3-Dibutoxy-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,3-dibutoxy-1,4-dioxane involves its interaction with molecular targets through its butoxy groups. These groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack and electrophilic substitution reactions .
Comparación Con Compuestos Similares
2,3-Dimethoxy-1,4-dioxane: Similar structure but with methoxy groups instead of butoxy groups.
1,4-Dioxane: The parent compound without any substituents.
2,3-Dimethylene-1,4-dioxane: A derivative with methylene groups at the 2 and 3 positions.
Uniqueness: 2,3-Dibutoxy-1,4-dioxane is unique due to its butoxy substituents, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
79866-92-5 |
|---|---|
Fórmula molecular |
C12H24O4 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2,3-dibutoxy-1,4-dioxane |
InChI |
InChI=1S/C12H24O4/c1-3-5-7-13-11-12(14-8-6-4-2)16-10-9-15-11/h11-12H,3-10H2,1-2H3 |
Clave InChI |
UYPCMUPTDVQWQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1C(OCCO1)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)






![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)


![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
